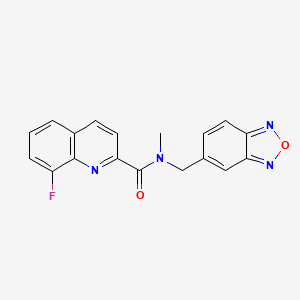

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide" belongs to a class of compounds containing quinoline and benzoxadiazole structures. Compounds with quinoline rings often exhibit a range of pharmacological activities, including antimicrobial and antiviral properties. The presence of benzoxadiazole adds to the chemical complexity and potential biological activity of the molecule.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, typically starting from simpler aromatic compounds and proceeding through various stages of functionalization. For example, Vaksler et al. (2023) outlined the synthesis of a similar compound, demonstrating the complex nature of these syntheses and the precision required in each step to achieve the final product (Vaksler et al., 2023).

科学的研究の応用

GABAA/Benzodiazepine Receptor Interaction

Compounds related to the quinoline structure have been studied for their interaction with the GABAA/benzodiazepine receptor. They exhibit a range of intrinsic efficacies, contributing to the understanding of receptor binding and function. This research is crucial for developing new therapeutic agents affecting the central nervous system (Tenbrink et al., 1994).

Imaging Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been used in the development of radioligands for positron emission tomography (PET) imaging. These compounds are significant for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR), enhancing the understanding and diagnosis of various neurological disorders (Matarrese et al., 2001).

Anticancer Potential

Modification of quinolone structures, including those similar to N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide, has been explored for anticancer applications. These modifications aim to switch activity from antibacterial to anticancer, showing significant potential in targeting various cancer cells (Ahadi et al., 2020).

Antitrypanosomal Drugs

Studies on derivatives of oxadiazole N-oxide and quinoxaline di-N-oxide have demonstrated promising antitrypanosomal activity against Trypanosoma cruzi. These findings are significant in the development of new treatments for diseases such as Chagas disease (Cerecetto et al., 1999).

特性

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-23(10-11-5-7-14-16(9-11)22-25-21-14)18(24)15-8-6-12-3-2-4-13(19)17(12)20-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVECZRGMGVOPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NON=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)